3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester
Description
This compound is a structurally complex heterocyclic molecule featuring a 2-thioxo-imidazole core substituted with a 3,4-difluorophenyl group, a 5-isoxazolyl moiety, and a methyl ester at position 2. The (1S)-stereochemistry of the propyl chain introduces chirality, which may influence its biological activity and binding affinity. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the thioxo group and isoxazole ring contribute to hydrogen bonding and π-π stacking interactions, respectively .
Properties
IUPAC Name |
methyl 3-[(1S)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3S/c1-3-12(9-4-5-10(18)11(19)8-9)22-15(16(23)24-2)14(21-17(22)26)13-6-7-20-25-13/h4-8,12H,3H2,1-2H3,(H,21,26)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYARXICKXVXWNA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)F)N2C(=C(NC2=S)C3=CC=NO3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)F)F)N2C(=C(NC2=S)C3=CC=NO3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ 27141491 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the isoxazole ring: This is typically achieved through a cyclization reaction involving a nitrile oxide intermediate.
Introduction of the thioxo group: This step involves the reaction of the isoxazole intermediate with a thiourea derivative.
Formation of the imidazole ring: This is achieved through a condensation reaction involving the isoxazole-thioxo intermediate and an appropriate aldehyde.
Industrial Production Methods
Industrial production of JNJ 27141491 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
JNJ 27141491 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Typical conditions involve acidic or basic environments.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. Typical conditions involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogenating agents and organometallic compounds.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JNJ 27141491. These derivatives are often used in further studies to explore the compound’s pharmacological properties .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead compound in the development of antifungal agents . Its structure allows for the modulation of biological pathways associated with fungal infections. For example, research indicates that derivatives of this compound can inhibit specific enzymes crucial for fungal cell wall synthesis, thereby exhibiting antifungal activity against various strains .
Anticancer Research
Recent studies have explored the use of this compound in anticancer therapies . The imidazole ring is known for its ability to interact with biological macromolecules such as proteins involved in cancer progression. In vitro studies have demonstrated that modifications to this compound can enhance its efficacy against certain cancer cell lines by inducing apoptosis .
Materials Science
Due to its unique structural features, the compound is also being investigated for applications in materials science . Its electronic properties make it suitable for developing new materials with specific optical characteristics. For instance, it can be incorporated into polymer matrices to create sensors or photonic devices .
Case Study 1: Antifungal Activity
A study published in a peer-reviewed journal examined the antifungal properties of derivatives of this compound against Candida species. The results indicated a significant reduction in fungal growth at low concentrations, suggesting its potential as a therapeutic agent .
Case Study 2: Anticancer Efficacy
In another research effort, scientists synthesized various analogs of this compound and tested their effects on breast cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity and reduced cell viability, highlighting the compound's potential role in cancer treatment .
Mechanism of Action
JNJ 27141491 exerts its effects by binding to the intracellular domain of the human chemokine receptor CCR2. This binding inhibits the receptor’s interaction with its natural ligands, such as monocyte chemoattractant protein-1 (MCP-1), thereby blocking downstream signaling pathways. The inhibition of CCR2 function leads to a reduction in the recruitment and activation of inflammatory leukocytes, which is beneficial in the treatment of inflammatory and autoimmune diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several fluorinated heterocycles documented in the literature. Key comparisons include:
Key Observations:
- Core Heterocycles : Thiazole () and pyrimidine () cores differ from the imidazole in the target compound, impacting solubility and steric interactions. Thioxo-imidazoles, like the target, often exhibit improved hydrogen-bonding capacity compared to oxo derivatives .
- Ester Groups : Methyl esters (target) are less hydrolytically stable than ethyl or isopropyl esters (), which may influence pharmacokinetics .
Biological Activity
The compound 3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, an isoxazole moiety, and a thioxo group. The presence of the difluorophenyl group enhances its lipophilicity, which may influence its biological interactions.
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of various imidazole derivatives against several bacterial strains, including E. coli and B. subtilis. The zone of inhibition for related compounds ranged from 6 mm to 28 mm at a concentration of 10 mg/mL .
Antitumor Activity
Imidazole derivatives have been recognized for their potential as anticancer agents. For instance, studies on similar compounds have demonstrated their ability to inhibit farnesyltransferase, an enzyme involved in cancer cell proliferation. In vitro assays have shown that these compounds can effectively reduce tumor cell viability .
Anti-inflammatory Properties
The anti-inflammatory activity of imidazole compounds has been documented extensively. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property is crucial for developing treatments for conditions like arthritis and other inflammatory diseases .
Other Biological Activities
Imidazole derivatives are also noted for their:
- Analgesic Effects : Providing pain relief through various pathways.
- Antiviral Properties : Inhibiting viral replication in certain contexts.
- Antidiabetic Effects : Modulating glucose metabolism and insulin sensitivity .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including those structurally similar to our compound. The results indicated that certain modifications to the imidazole ring significantly enhanced antibacterial activity against Staphylococcus aureus and Candida albicans.
| Compound | Zone of Inhibition (mm) |
|---|---|
| Compound A | 28 |
| Compound B | 22 |
| Compound C | 19 |
| Control (Streptomycin) | 33 |
Case Study 2: Antitumor Activity
In another investigation, a series of imidazole derivatives were tested for their ability to inhibit cancer cell growth. The most potent analogs demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential as anticancer agents.
Research Findings Summary
- Mechanism of Action : Many imidazole derivatives act by interfering with cellular signaling pathways, particularly those involved in cell proliferation and apoptosis.
- Pharmacokinetics : Studies suggest favorable absorption characteristics for these compounds, with some showing good bioavailability when administered orally.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
